molecular formula C18H18N2O4S B2410533 N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 887880-20-8

N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2410533
CAS No.: 887880-20-8
M. Wt: 358.41
InChI Key: SQSIOPRIGNLRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-16-7-3-2-6-15(16)19-25(22,23)14-9-12-5-4-8-20-17(21)11-13(10-14)18(12)20/h2-3,6-7,9-10,19H,4-5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSIOPRIGNLRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrroloquinoline core with a sulfonamide moiety and a methoxyphenyl substituent. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_2O_3S with a molecular weight of approximately 304.36 g/mol. The presence of the sulfonamide group is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of pyrroloquinoline compounds. Although specific data on this compound is limited, related compounds have shown promising results.

Case Study: Antitumor Activity Assessment

In a comparative study involving similar compounds:

  • Cell Lines Used : A549 (human lung adenocarcinoma) and HCT116 (human colorectal carcinoma) were utilized to assess cytotoxicity.
  • Methodology : Compounds were tested at varying concentrations (10 µM to 100 µM) using the MTT assay to measure cell viability post-treatment.
  • Results : Certain derivatives exhibited significant cytotoxic effects against A549 cells with IC50 values in the low micromolar range. For instance, a related compound demonstrated an IC50 of 15 µM against A549 cells while showing minimal toxicity to normal human lung epithelial cells (HSAEC).

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have exhibited antimicrobial activities against various pathogens. For instance:

  • Gram-positive and Gram-negative Bacteria : Compounds structurally related to N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline have shown effectiveness against Staphylococcus aureus and Escherichia coli.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that modifications in the substituents significantly affect the bioavailability and toxicity profiles of these compounds. For example:

CompoundBioavailabilityToxicity (LD50)
Compound A45%300 mg/kg
Compound B60%250 mg/kg
N-(2-methoxyphenyl)-2-oxo...TBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.